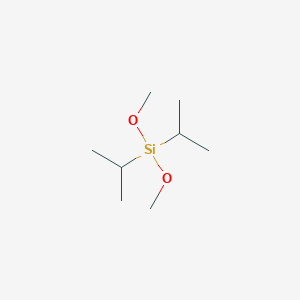

Diisopropyldimethoxysilane

Descripción general

Descripción

Camptotecina-20-O-Propionato es un derivado de la camptotecina, un alcaloide natural que se aísla del árbol chino Camptotheca acuminata. Este compuesto ha demostrado un potencial significativo como agente anticancerígeno debido a su capacidad para inhibir la topoisomerasa I del ADN, una enzima crucial para la replicación y transcripción del ADN .

Mecanismo De Acción

El principal mecanismo de acción de la camptotecina-20-O-propionato implica la inhibición de la topoisomerasa I del ADN. Al estabilizar el complejo entre la enzima y el ADN, evita la religación de las cadenas de ADN, lo que lleva al daño del ADN y, en última instancia, a la apoptosis (muerte celular programada) en las células cancerosas . Este mecanismo es similar al de la camptotecina, pero el derivado propionato puede ofrecer propiedades farmacocinéticas mejoradas.

Análisis Bioquímico

Molecular Mechanism

It’s known that silanes can bind to various biomolecules, potentially influencing their function

Temporal Effects in Laboratory Settings

It’s known that Diisopropyldimethoxysilane has a boiling point of 164 °C and a flash point of 44 °C , indicating its stability under normal laboratory conditions.

Métodos De Preparación

La camptotecina-20-O-propionato se sintetiza mediante la reacción de la camptotecina con anhídrido propiónico en presencia de ácido sulfúrico concentrado como catalizador . Las condiciones de reacción suelen implicar el mantenimiento de una temperatura controlada y la garantía de la pureza de los reactivos para lograr un alto rendimiento y pureza del producto final. Los métodos de producción industrial pueden implicar la escalabilidad de esta reacción en un entorno controlado para garantizar una calidad y un rendimiento consistentes.

Análisis De Reacciones Químicas

La camptotecina-20-O-propionato experimenta varias reacciones químicas, entre ellas:

Esterificación: La principal reacción utilizada en su síntesis, donde la camptotecina reacciona con anhídrido propiónico.

Hidrólisis: En condiciones ácidas o básicas, el enlace éster se puede hidrolizar para producir camptotecina y ácido propiónico.

Oxidación y Reducción: Estas reacciones pueden modificar los grupos funcionales en la porción de camptotecina, alterando potencialmente su actividad biológica. Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico para la esterificación y varios ácidos o bases para la hidrólisis. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

La camptotecina-20-O-propionato se ha estudiado ampliamente por sus propiedades anticancerígenas. Ha demostrado una fuerte actividad contra varios xenotrasplantes de tumores humanos en estudios preclínicos . Su capacidad para inhibir la topoisomerasa I del ADN la convierte en una herramienta valiosa en la investigación del cáncer, particularmente en el estudio de los mecanismos de replicación y transcripción del ADN. Además, su toxicidad relativamente baja en comparación con otros agentes quimioterapéuticos la convierte en un candidato prometedor para su posterior desarrollo en terapia contra el cáncer .

Comparación Con Compuestos Similares

La camptotecina-20-O-propionato es similar a otros derivados de la camptotecina, como la 9-nitrocamptotecina y la 9-aminocamptotecina . es único en su esterificación con ácido propiónico, lo que puede mejorar su solubilidad y reducir su toxicidad. Otros compuestos similares incluyen el irinotecán y el topotecán, que también son derivados de la camptotecina utilizados clínicamente como agentes anticancerígenos. La singularidad de la camptotecina-20-O-propionato radica en su equilibrio entre eficacia y reducción de efectos secundarios, lo que la convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Actividad Biológica

Diisopropyldimethoxysilane (DIPMS), a silane compound with the chemical formula , has garnered attention in various fields, particularly in materials science and catalysis. This article explores its biological activity, including its potential applications and effects based on diverse research findings.

- Molecular Weight : 176.33 g/mol

- Density : 0.875 g/cm³

- Boiling Point : 85 °C

- Flash Point : 43 °C

Biological Applications

DIPMS has been investigated for several biological applications, particularly in the realm of catalysis and material enhancement. Its role as an external donor in polymerization processes has been a significant focus.

1. Catalytic Properties

DIPMS serves as an external electron donor in catalytic systems, enhancing the performance of catalysts in polymerization reactions. For instance, its use in conjunction with metallocene catalysts has shown improved polymerization activity and hydrogen sensitivity, making it valuable for producing high-performance polymers .

2. Biocompatibility

Research indicates that DIPMS can be utilized in creating biocompatible materials. Its silane structure allows for the modification of surfaces to improve adhesion and compatibility with biological tissues, which is crucial for biomedical applications such as implants and drug delivery systems .

Case Study 1: Polymerization Enhancement

A study examined the effects of DIPMS as an external donor in propylene polymerization using a DQC catalyst system. The results demonstrated that the incorporation of DIPMS significantly enhanced the polymer's molecular weight and thermal stability compared to systems without it. The findings suggest that DIPMS improves catalyst efficiency and polymer properties, making it a promising agent in industrial applications .

Case Study 2: Surface Modification

Another investigation focused on the use of DIPMS for surface modification of biomaterials. The study reported that treating surfaces with DIPMS resulted in increased hydrophilicity and improved protein adsorption, which are critical factors for enhancing biocompatibility. This modification can lead to better integration of implants within biological systems, reducing rejection rates .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

dimethoxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPUZTHRFWIGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066341 | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18230-61-0 | |

| Record name | Diisopropyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18230-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018230610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylethyl)-dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(1-methylethyl)-dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diisopropyldimethoxysilane interact with Ziegler-Natta catalysts during polymerization?

A1: this compound interacts with the active sites of Ziegler-Natta catalysts, primarily titanium (Ti) centers. This interaction modifies the electronic environment of the active site, directly impacting catalyst activity and polymer properties. [, , ]

Q2: What are the downstream effects of this compound on the polymer microstructure?

A2: Research indicates that this compound generally enhances the stereospecificity of the catalyst, leading to the formation of polypropylene with a higher content of isotactic sequences. This increase in isotacticity often translates to improved mechanical properties in the resulting polymer. [, , ]

Q3: How does this compound compare to other external donors in terms of influencing catalyst activity?

A3: Studies comparing different external donors reveal that the specific donor used can significantly impact catalyst activity. For instance, while this compound generally enhances isotacticity, it may lead to lower activity compared to dicyclopentyldimethoxysilane. [, ]

Q4: Does this compound affect the molecular weight distribution of the synthesized polymer?

A5: Research shows that this compound can influence the molecular weight distribution. Polypropylene synthesized with this compound as an external donor exhibited lower polydispersity indices (PDI) compared to those synthesized with other donors. []

Q5: Are there any studies exploring the long-term stability of Ziegler-Natta catalysts modified with this compound?

A7: Research indicates that external donors can impact catalyst stability over time. One study observed that catalysts modified with this compound displayed a slower activity decay compared to those modified with cyclohexyldimethoxymethylsilane. []

Q6: What analytical techniques are employed to study the impact of this compound on Ziegler-Natta catalysts and polymers?

A8: A range of analytical techniques is used to characterize the catalysts and polymers. X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure analysis (EXAFS) provide insights into the interaction between this compound and the titanium active sites. [] 13C-NMR helps determine the tacticity and microstructure of the produced polymers. [, ] High-temperature gel permeation chromatography (GPC) is used to analyze the molecular weight distribution of the polymers. [, ]

Q7: Beyond its role in propylene polymerization, are there other applications of this compound in material science?

A9: Yes, this compound is also explored in the development of high-temperature solid lubricants. When used as a precursor in the synthesis of organosilica networks, this compound contributes to the material's ability to reduce friction at elevated temperatures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.